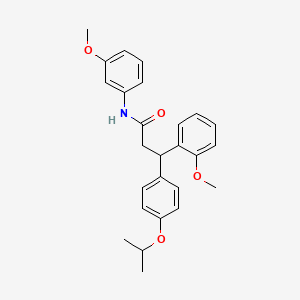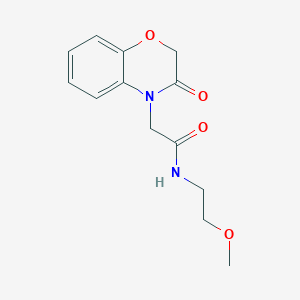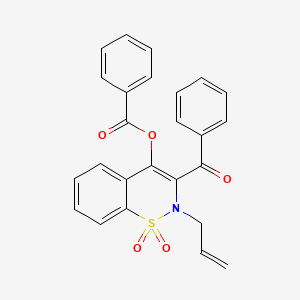
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
描述
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in enhancing athletic performance and treating metabolic disorders. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body to produce specific effects.
作用机制
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation, which can help improve metabolic function and athletic performance.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 can improve endurance performance by increasing the capacity of skeletal muscle to use fatty acids as a fuel source. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes. In addition, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can lead to improved energy production and reduced oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 in lab experiments is its selective binding to the PPARδ receptor, which allows for specific effects on metabolic function and athletic performance. However, one limitation is the potential for off-target effects on other receptors in the body, which could lead to unwanted side effects.
未来方向
There are several potential future directions for research on 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516, including:
1. Investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
2. Studying its effects on muscle wasting and sarcopenia in aging populations.
3. Examining its potential use in combination with other drugs for enhanced metabolic and athletic performance.
4. Investigating its safety and efficacy in human clinical trials.
Overall, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 shows promise as a potential treatment for metabolic disorders and enhancer of athletic performance, but further research is needed to fully understand its mechanisms of action and potential applications.
科学研究应用
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 has been studied extensively for its potential use in treating a variety of metabolic disorders, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in enhancing athletic performance, particularly in endurance sports such as running and cycling.
属性
IUPAC Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-18(2)31-21-14-12-19(13-15-21)24(23-10-5-6-11-25(23)30-4)17-26(28)27-20-8-7-9-22(16-20)29-3/h5-16,18,24H,17H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGLILLLPQKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide](/img/structure/B4081518.png)
![2,2-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4081529.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B4081551.png)


![7-(difluoromethyl)-N-[1-(4-ethoxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081571.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4081581.png)
![N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-furamide](/img/structure/B4081586.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-[4-(aminosulfonyl)phenyl]propanamide](/img/structure/B4081597.png)
![4-chloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081601.png)

![ethyl 4-({[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4081608.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081619.png)
![2,4-dichloro-N-(1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4081625.png)